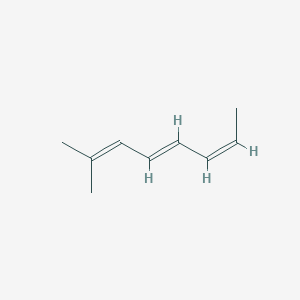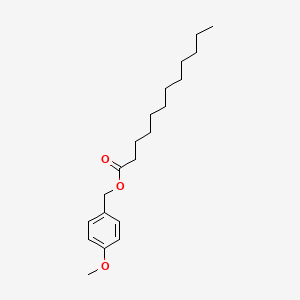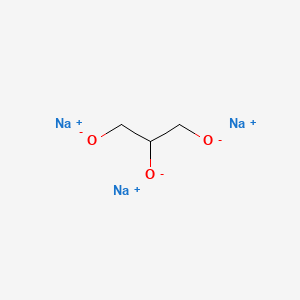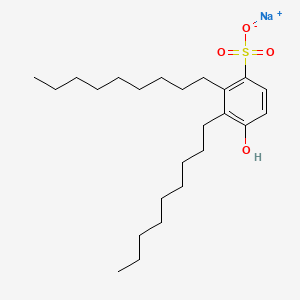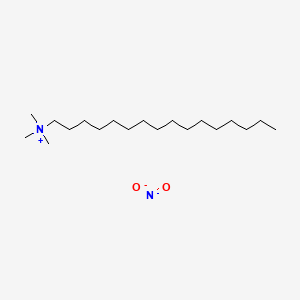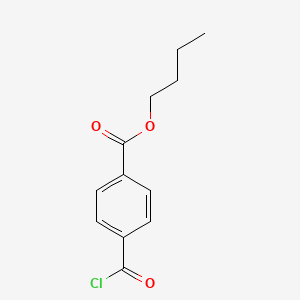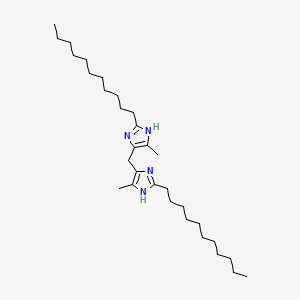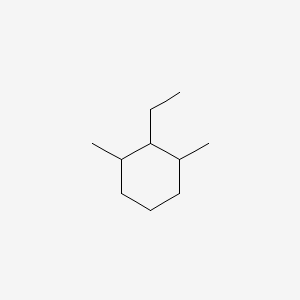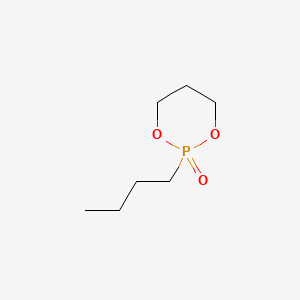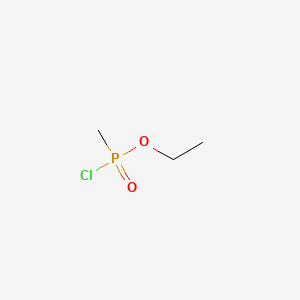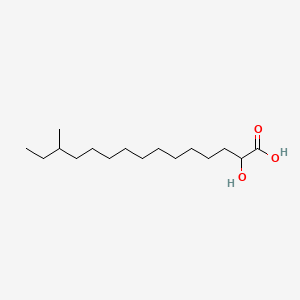
2-Hydroxy-13-methylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-13-methylpentadecanoic acid is a methyl-branched fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the thirteenth carbon of the pentadecanoic acid chain. It is a long-chain fatty acid that plays a significant role in various biological and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-13-methylpentadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 13-methylpentadecanoic acid using specific catalysts and reaction conditions. For instance, the reaction of 13-methylpentadecanoic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide can yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-13-methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 2-Keto-13-methylpentadecanoic acid or 2-Carboxy-13-methylpentadecanoic acid.
Reduction: 2-Hydroxy-13-methylpentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-13-methylpentadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-13-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can influence various biological processes, including lipid metabolism and signal transduction pathways.
Comparaison Avec Des Composés Similaires
13-Methylpentadecanoic acid: Lacks the hydroxyl group at the second carbon.
2-Hydroxyhexadecanoic acid: Similar structure but with a different chain length.
2-Hydroxy-14-methylpentadecanoic acid: Similar structure but with the methyl group at the fourteenth carbon.
Uniqueness: 2-Hydroxy-13-methylpentadecanoic acid is unique due to its specific branching and hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
29004-87-3 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
2-hydroxy-13-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
Clé InChI |
FEWKXMPRLAFZAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


